4-Methyl-b-methyl-b-nitrostyrene chemical structure and properties
4-Methyl-b-methyl-b-nitrostyrene chemical structure and properties
An In-Depth Technical Guide to 4-Methyl-β-methyl-β-nitrostyrene: Structure, Properties, Synthesis, and Applications
Abstract
4-Methyl-β-methyl-β-nitrostyrene is a substituted nitrostyrene derivative characterized by a para-methylated phenyl ring and methyl and nitro groups on the β-carbon of the alkene chain. As a nitroalkene, it possesses a highly electrophilic double bond, making it a versatile and valuable intermediate in organic synthesis. Its reactivity allows for a wide range of chemical transformations, including Michael additions, reduction of the nitro group, and cycloaddition reactions. These reactions provide access to a diverse array of complex molecules, including precursors for γ-aminobutyric acid (GABA) analogues, various heterocyclic systems, and other biologically active compounds. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, key reactions, and applications, with a focus on its utility for researchers in chemistry and drug development.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is foundational for scientific research. This section details the nomenclature and structural representation of 4-Methyl-β-methyl-β-nitrostyrene.
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Systematic IUPAC Name : (1E)-1-(4-methylphenyl)-2-nitroprop-1-ene
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Common Names : 4-Methyl-β-methyl-β-nitrostyrene, trans-4-Methyl-β-methyl-β-nitrostyrene[1]
The structure consists of a toluene moiety linked via a propenyl group, with a nitro substituent at the second position of the propene chain. The "β" designation indicates that both the additional methyl group and the nitro group are attached to the carbon atom distal to the phenyl ring. The trans or (E)-isomer is generally the more stable and commonly synthesized form.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic data are critical for the identification, purification, and handling of the compound.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Weight | 177.20 g/mol | [1][2] |
| Appearance | Typically a yellow to orange crystalline solid (inferred from related compounds) | [3][4] |
| Solubility | Sparingly soluble in water (inferred from related compounds) | [5] |
| Storage | Store in a cool, dry, well-ventilated place at 2-8°C. Keep away from strong oxidizing agents. | [5] |
Spectroscopic Profile
Spectroscopic analysis confirms the molecular structure and purity of the compound.
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Infrared (IR) Spectroscopy : The IR spectrum is characterized by strong absorption bands corresponding to the nitro group (NO₂). Typically, these appear as asymmetric and symmetric stretching vibrations around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Data is available on the NIST Chemistry WebBook.[1]
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Mass Spectrometry (MS) : Electron ionization mass spectrometry confirms the molecular weight of the compound. The mass spectrum is available in the NIST database.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum would be expected to show signals for the aromatic protons of the p-tolyl group (two doublets in the ~7.0-7.5 ppm range), a singlet for the aromatic methyl group (~2.4 ppm), a singlet for the β-methyl group, and a singlet for the vinylic proton.
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¹³C NMR : The carbon NMR spectrum would show distinct signals for the aromatic carbons, the alkene carbons, and the two methyl group carbons.
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Synthesis and Experimental Protocol
The most common and efficient method for synthesizing β-substituted nitrostyrenes is the Henry reaction (or nitroaldol condensation), followed by dehydration.[6][7]
Synthetic Pathway: Henry Condensation
The synthesis involves the base-catalyzed condensation of 4-methylbenzaldehyde with nitroethane. The choice of a mild base catalyst, such as ammonium acetate, is crucial as it facilitates both the initial aldol-type addition and the subsequent elimination of water to yield the final nitroalkene product.[7] This one-pot procedure is favored for its operational simplicity and good yields.
Visualization of Synthesis Workflow
Caption: Synthesis of 4-Methyl-β-methyl-β-nitrostyrene via Henry Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for nitrostyrene synthesis.[7][8]
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Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methylbenzaldehyde (1.0 eq.), nitroethane (1.2 eq.), and ammonium acetate (0.8 eq.).
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Solvent Addition : Add glacial acetic acid as the solvent (approx. 3-5 mL per gram of aldehyde). The acetic acid serves as both the solvent and co-catalyst, promoting the dehydration of the intermediate.
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Heating and Monitoring : Heat the reaction mixture to reflux (typically around 100-115°C) for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Work-up and Isolation : After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring. The product will precipitate as a solid.
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Purification : Collect the crude solid by vacuum filtration and wash it thoroughly with cold water to remove residual acetic acid and salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the final product as a crystalline solid.
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Characterization : Confirm the identity and purity of the synthesized compound using standard analytical techniques (Melting Point, NMR, IR, MS).
Reactivity and Mechanistic Insights
The synthetic utility of 4-Methyl-β-methyl-β-nitrostyrene stems from the powerful electron-withdrawing nature of the nitro group, which polarizes the C=C double bond.
Electrophilicity of the Alkene Bond
The nitro group renders the β-carbon of the styrene system highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application as a synthetic building block.[3][9]
Michael Addition Reactions
This compound is an excellent Michael acceptor.[10][11] It readily undergoes conjugate addition with various nucleophiles, including carbanions (e.g., malonates), amines, and thiols. This reaction is a powerful tool for C-C and C-heteroatom bond formation. The resulting adducts are versatile intermediates for the synthesis of γ-amino acids and other functionalized molecules.[7][11]
Visualization of Michael Addition
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